Octylamine

描述

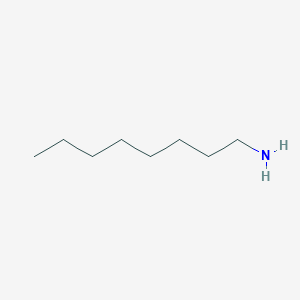

Structure

2D Structure

3D Structure

属性

IUPAC Name |

octan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQPZZOEVPZRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Record name | OCTANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142-95-0 (hydrochloride) | |

| Record name | Octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021939 | |

| Record name | 1-Octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Yellow liquid with an ammoniacal odor; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | OCTANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.96 [mmHg] | |

| Record name | Octylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-86-4, 68037-94-5, 1173022-14-4 | |

| Record name | OCTANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C8-18 and C18-unsatd. alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C8-18 and C18-unsatd. alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1173022-14-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF0V8U4T67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies and Reaction Pathways of Octylamine

Synthesis via Carbonyl Compounds (Aldehydes and Ketones) Catalytic Amination

The synthesis of octylamine can be efficiently achieved through the catalytic amination of carbonyl compounds, specifically aldehydes and ketones. This process, often referred to as reductive amination, involves the reaction of an aldehyde or ketone with an amine source (such as ammonia (B1221849) or another amine) in the presence of a reducing agent and a catalyst. The initial step typically forms an imine intermediate, which is then reduced to the corresponding amine.

For instance, octanal (B89490), an eight-carbon aldehyde, can undergo reductive amination to yield this compound. This method is versatile, allowing for the formation of primary, secondary, or tertiary amines depending on the amine source used. While the direct reaction of ammonia with alkyl halides can lead to a mixture of mono-, di-, and tri-alkylated products, reductive amination offers a more controlled pathway, particularly when aiming for primary amines like this compound. wikipedia.orguni.lu

Synthesis from Olefins via Hydration and Amination

Olefins (alkenes) represent another important class of starting materials for this compound synthesis through hydration and amination processes. Hydroamination of alkenes, which involves the addition of an N-H bond across a carbon-carbon double bond, is a widely practiced method, often catalyzed by solid acids, such as zeolites. wikidata.org

A notable example for this compound synthesis is the regioselective anti-Markovnikov hydroamination of 1-octene (B94956) with ammonia. This reaction has been reported to exclusively form 1-octylamine when induced by nonthermal atmospheric plasma (NTAP). This approach offers a direct route to linear primary amines from readily available olefin precursors.

Ritter Reaction and Related Electrophilic Addition Pathways

The Ritter reaction is a significant method for synthesizing amines, particularly tert-alkylamines, including tert-octylamine (B44039). This reaction transforms a nitrile into an N-alkyl amide using various electrophilic alkylating reagents, typically in the presence of a strong acid. The resulting amide can then be hydrolyzed to yield the corresponding amine.

The Ritter reaction is highly efficient and scalable, making it a predominant industrial approach for producing tert-octylamine and related lipophilic amines, with estimated production capacities reaching thousands of tons annually.

Mechanism of Formation from Nitriles and Carbenium Ions

The mechanism of the Ritter reaction proceeds through the electrophilic addition of a carbenium ion to a nitrile. This initial step leads to the formation of a nitrilium ion intermediate. Subsequently, this nitrilium ion undergoes hydrolysis, typically upon aqueous work-up, to yield the N-alkyl amide. The amide can then be further hydrolyzed to liberate the primary amine.

The formation of the carbenium ion can occur from various precursors, including alkenes in the presence of a strong acid, or from primary, secondary, tertiary, and benzylic alcohols. The stability of the carbenium ion influences the reactivity, with tertiary alcohols generally yielding the best results.

Post-Synthetic Modification and Functionalization of this compound

This compound, as a primary amine, possesses a nucleophilic amino group that allows for various post-synthetic modifications and functionalizations. These reactions are crucial for introducing specific functional groups or altering the properties of the this compound molecule for diverse applications.

For example, this compound has been utilized as a nucleophile in the derivatization of other materials, such as fluorographene, through nucleophilic substitution reactions, leading to the covalent attachment of the this compound molecules and tailored functionalization. This highlights this compound's role as a versatile modifying agent.

Derivatization for Introducing Specific Functional Groups

The derivatization of this compound often involves reactions at the nitrogen atom, leveraging its nucleophilic character. This allows for the introduction of various functional groups to tailor the properties of the this compound derivative.

N-alkylation is a common method for derivatizing primary amines like this compound, leading to the formation of secondary or tertiary amines. This reaction can be achieved by reacting this compound with acyl chlorides or alkyl halides.

When this compound reacts with acyl chlorides, it forms N-octyl amides through a nucleophilic addition/elimination mechanism. For example, the reaction of n-octylamine with 2-cyanopyridine (B140075) in the presence of a catalyst can yield a secondary amide.

Alternatively, N-alkylation with alkyl halides involves the nucleophilic substitution (SN2) of the halogen by the amine. wikipedia.orguni.lu While direct alkylation of primary amines with alkyl halides can sometimes lead to mixtures of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts due to over-alkylation, wikipedia.orguni.lu methods exist to improve selectivity. For instance, refluxing tert-octylamine with alkyl halides in dichloromethane (B109758) using a base like triethylamine (B128534) can yield N-alkylated derivatives. Furthermore, selective mono-N-alkylation of primary amines with alkyl halides to predominantly produce secondary amines has been achieved using cesium hydroxide (B78521) as a base in anhydrous solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). An example includes the alkylation of this compound with octyl chloride to produce di-n-octylamine with high yields.

Amphipol Synthesis through Derivatization with Polyacrylates

This compound is a key component in the synthesis of amphipols, which are short amphipathic polymers designed to stabilize membrane proteins in aqueous solutions. The most well-characterized amphipol, A8-35, is a notable example, formed by the random derivatization of short-chain poly(acrylic acid) (PAA) with both this compound and isopropylamine. fishersci.cafishersci.comfishersci.nlfishersci.cafishersci.ca

The synthesis of A8-35 typically proceeds in a two-step process. Initially, this compound is grafted onto the PAA backbone, yielding an intermediate compound, A8-75, which itself possesses amphipolic characteristics. fishersci.ca The resulting A8-35 is a mixture of short-chain sodium polyacrylates where the octyl chains impart amphipathic properties, while the ionized carboxylate groups of the PAA backbone ensure high water solubility at pH values of 7 or higher. fishersci.ca This unique structure allows amphipols to effectively substitute detergents for handling membrane proteins, offering greater stability. fishersci.cafishersci.com The average molecular mass of A8-35 is approximately 4.3 kDa. In aqueous solutions, A8-35 molecules self-organize into small, globular particles, with an average mass of around 40 kDa, typically comprising 9 to 10 amphipol molecules per particle. fishersci.cafishersci.ca

Carbamate (B1207046) Derivative Formation for Analytical Purposes

This compound can be utilized in the formation of carbamate derivatives, which are valuable for the analytical detection and quantification of amines in various samples, including water. wikipedia.org These derivatization methods often involve reactions with chloroformates. For instance, trichloroethyl carbamates can be formed using 2,2,2-trichloroethyl chloroformate, enabling their determination by Gas Chromatography/Mass Spectrometry (GC/MS). wikipedia.org Alternatively, 9-fluorenylmethyl carbamates, derived from 9-fluorenylmethyl chloroformate (FMOC-Cl), can be analyzed using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. wikipedia.org

Beyond analytical applications, this compound's reaction with alkylaryl carbonates can yield methyl N-octylcarbamate with high selectivity and yield, demonstrating its utility in broader synthetic routes for carbamate production. fishersci.no Furthermore, carbamate formation is observed when this compound is coupled with starch using dimethyl carbonate (DMC) as a coupling agent, a process that can be monitored through techniques like X-ray Photoelectron Spectroscopy (XPS) and elemental analysis. fishersci.be The formation of these carbamate derivatives can also be studied using mass spectrometry techniques. cenmed.com

Amide Derivatization for Short-Chain Fatty Acid Analysis

This compound is extensively employed in the derivatization of short-chain fatty acids (SCFAs) to form amide derivatives, a technique crucial for their accurate analysis, particularly via gas chromatography-mass spectrometry (GC-MS) or gas chromatography-flame ionization detection (GC-FID). nih.govcenmed.comscribd.comontosight.ai This derivatization strategy addresses the analytical challenges associated with SCFAs, such as their low volatility and poor response in certain detection methods.

A common approach involves the use of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a condensing agent. DMT-MM facilitates the condensation reaction between carboxylic acids (like SCFAs) and amines (such as this compound), even in the presence of water or methanol. nih.govcenmed.comscribd.comontosight.ai This is particularly advantageous as it circumvents the need for extensive sample drying, a step that can lead to the volatilization and loss of short-chain fatty acids in other derivatization protocols. scribd.comontosight.ai The reaction typically proceeds efficiently at room temperature, often overnight, yielding stable amide derivatives suitable for subsequent chromatographic analysis. cenmed.com This method significantly enhances the sensitivity and simplifies the sample preparation process for the quantitative analysis of SCFAs in complex biological matrices, such as human feces. wikidata.org

Reaction Mechanisms and Kinetics in Octylamine Involved Systems

Hydrothermal Reactions of Octylammonium Cations and Neutral Octylamine

Studies on the hydrothermal reactions of aliphatic amines, including this compound, have revealed distinct reaction pathways and product distributions depending on the protonation state and environmental conditions. At sub- and supercritical temperatures ranging from 300 to 400 °C, octylammonium cations (OctAH) primarily yield octene and octanol (B41247). These initial products subsequently undergo isomerization to form more thermodynamically stable species nii.ac.jpresearchgate.netnih.govfigshare.com. In contrast, the reactivity of neutral this compound differs from its cationic counterpart under these conditions nii.ac.jpresearchgate.netnih.govfigshare.com.

A key initial step in the decomposition of these alkylamines under hydrothermal conditions is the hydrolytic cleavage of the carbon-nitrogen (C-N) bond, which stoichiometrically produces ammonia (B1221849) (NH) along with corresponding normal alcohols nii.ac.jp. Notably, the formation of low-molecular-weight organic acids, such as acetic acid and formic acid, has not been observed in these hydrothermal reactions researchgate.netnih.govfigshare.com. This finding suggests that the corrosion protection efficacy of film-forming amines can be maintained even at relatively high pH values (around 9 to 10), as the suppression of acidic byproducts prevents detrimental side reactions researchgate.netnih.govfigshare.com.

Kinetic Studies of Hydrolysis, Alkene Formation, and Dehydration

Kinetic investigations have shown that the rates of hydrolysis, alkene formation, and the dehydration of alcohols to alkenes are all significantly accelerated at low pH conditions nii.ac.jpresearchgate.netnih.govfigshare.com. This acceleration is particularly pronounced for protonated amines. For instance, the protonated ethylamine (B1201723) (EtAH), a model for octylammonium cation, exhibits a much larger reaction rate compared to its neutral form in high-temperature supercritical aqueous states nii.ac.jp. This enhanced reactivity of the protonated species is partly attributed to a density-induced shift of the equilibrium towards the protonated state with increasing water density, which in turn accelerates the hydrolysis process nii.ac.jp.

The hydrothermal reactions of octylammonium cations can be summarized by the primary products observed:

| Reactant | Conditions | Primary Products | Subsequent Transformations |

| Octylammonium Cation | Sub- and Supercritical Water (300-400 °C) | Octene, Octanol | Isomerization to stable species |

| Neutral this compound | Sub- and Supercritical Water (300-400 °C) | (Different reactivity observed) | (Specific products not detailed for neutral form in snippets) |

Mechanistic Insights into Ionic Reaction Pathways in Supercritical Water

The mechanistic understanding of this compound's behavior in supercritical water indicates that ionic reaction pathways play a crucial role. The formation of octylammonium cations in acidic or near-neutral supercritical water facilitates specific reaction routes. The hydrolytic deamination, characterized by the cleavage of the C-N bond, is a primary pathway, leading to the formation of ammonia and the corresponding alcohol nii.ac.jp. The acceleration of reactions at low pH highlights the catalytic role of protons in these high-temperature aqueous environments, influencing the rates of hydrolysis and elimination reactions leading to alkene formation nii.ac.jpresearchgate.netnih.govfigshare.com.

Adsorption Mechanisms of this compound on Various Substrates

This compound's ability to adsorb onto surfaces is fundamental to its application, particularly as a corrosion inhibitor. The mechanisms of adsorption involve interactions between the amine molecule and the substrate surface, which can vary depending on the nature of the surface and the surrounding environment.

Adsorption on Metal Surfaces for Corrosion Inhibition

This compound has been widely recognized as an effective corrosion inhibitor for various metals, notably mild steel, especially in acidic solutions like hydrochloric acid emerald.comemerald.com. Its inhibitory action is primarily attributed to its adsorption onto the metal surface, forming a protective barrier that mitigates corrosive attacks mdpi.com. The efficiency of this compound as a corrosion inhibitor increases with its concentration, while it tends to decrease with rising temperature researchgate.net. Electrochemical studies show that this compound acts as a mixed-type inhibitor, influencing both anodic and cathodic corrosion reactions emerald.com. The adsorption process of this compound on metal surfaces often adheres to the Langmuir adsorption isotherm model, indicating a monolayer adsorption on homogeneous sites mdpi.com. The spontaneity and stability of the adsorbed layer are supported by negative standard Gibbs free energy of adsorption (ΔG°ads) values mdpi.com.

Chemisorption and Physisorption Models

The adsorption of this compound on metal surfaces can involve both physisorption and chemisorption mechanisms, often occurring concurrently or sequentially researchgate.netlibretexts.orgmicromeritics.com.

Physisorption: This involves weak, non-covalent interactions, primarily van der Waals forces, between the this compound molecules and the metal surface libretexts.orgmicromeritics.com. Physisorption is characterized by lower binding energies and occurs at relatively larger distances from the surface (typically >0.3 nm) libretexts.org. It is a reversible process and can result in the formation of multiple adsorbed layers micromeritics.com.

Chemisorption: This involves the formation of stronger chemical bonds (e.g., covalent or dative bonds) between the this compound molecules and the metal surface libretexts.orgmicromeritics.comresearchgate.net. Chemisorption is associated with higher binding energies, occurs at shorter distances, and is generally more difficult to reverse libretexts.orgmicromeritics.com. It typically results in a single layer of adsorbed molecules directly interacting with the surface micromeritics.com. For this compound, chemisorption is a crucial aspect of its corrosion inhibition, as the protective film formed through this process acts as a robust barrier against corrosive ions researchgate.net. The pseudo-second-order kinetic model often fits experimental adsorption data well, suggesting a chemisorption process researchgate.net.

Role of Nitrogen Atom as Active Adsorption Center

The efficacy of this compound as a corrosion inhibitor is largely attributed to the presence of its nitrogen atom, which serves as the active center for adsorption onto the metal surface emerald.comemerald.com. The lone pair of electrons on the nitrogen atom allows this compound to interact directly with the vacant d-orbitals of metal atoms, leading to the formation of coordinate bonds (chemisorption) researchgate.netresearchgate.net. In acidic environments, this compound can protonate to form octylammonium cations. These cations can then be electrostatically adsorbed onto negatively charged or halide-covered metal surfaces, further enhancing the inhibition effect emerald.com. The donation of the nitrogen atom's lone pair to form shared bonds with metal ions (e.g., Cd(II) and Pb(II)) reduces the electron cloud density around the nitrogen, which can be observed through spectroscopic shifts researchgate.net. This chelation or direct bonding via the nitrogen atom is a primary mechanism by which this compound forms a stable protective layer on the metal surface, blocking active corrosion sites mdpi.comresearchgate.net.

Influence of pH and Synergistic Inhibitor Effects

The chemical speciation of this compound in aqueous solutions is highly dependent on pH. In acidic and neutral pH ranges, this compound predominantly exists as cationic species, specifically the protonated octylammonium ion (RNH₃⁺) and its dimeric form ((RNH₃)₂²⁺). As the pH increases into the alkaline range, the neutral this compound molecules (RNH₂(aq)) become the prevailing species and may precipitate fishersci.no.

This compound functions as a corrosion inhibitor, effectively suppressing steel corrosion. Its inhibition efficiency is enhanced with increasing concentration nih.gov. Studies indicate that the corrosion protection afforded by film-forming amines, including this compound, can be maintained even at relatively high pH values, typically up to pH 9-10, which helps to suppress undesirable side reactions nih.govatamanchemicals.com.

A notable synergistic effect has been observed when this compound is combined with other inhibitors. For instance, the addition of iodoacetic acid (IAA) significantly improves the corrosion inhibition efficiency of this compound on mild steel in sulfuric acid solutions uni-freiburg.de. This synergistic action is attributed to IAA, a dipole, adsorbing strongly onto the metal surface. This pre-adsorbed layer creates favorable sites for the octylammonium cations (OAH⁺) to concentrate via coulombic attraction, thereby forming a more robust protective barrier against corrosion nih.govuni-freiburg.de.

Adsorption on Graphene Oxide and Functionalized Carbon Materials

This compound is extensively utilized for the functionalization of graphene oxide (GO) and other carbon-based materials, altering their surface properties and expanding their applications.

Covalent Functionalization and Interfacial Interactions

This compound can covalently functionalize graphene oxide (GO). This process typically involves a nucleophilic substitution reaction where the epoxy groups present on the graphene oxide surface undergo a ring-opening reaction. This compound, after deprotonation (e.g., by a strong base like NaH), acts as a nucleophile, reacting with the epoxy group to form a new carbon-nitrogen bond and releasing water as a byproduct.

The functionalization can be precisely controlled by adjusting parameters such as the solvent type and reaction time, enabling the tailoring of the alkylamine functional group content and the residual fluorine atom content in the case of fluorographene (FG) functionalization. Spectroscopic analyses, including Fourier Transform Infrared (FTIR) spectroscopy, confirm the formation of alkyl nitrogen bonds and the presence of alkyl chain C-H stretching frequencies in this compound-functionalized GO. X-ray Photoelectron Spectroscopy (XPS) provides further evidence of nitrogen incorporation into the material's structure, with the nitrogen atomic content varying depending on the reaction duration.

The following table illustrates the potential for controlling nitrogen atomic content in this compound-functionalized fluorographene based on reaction time:

| Reaction Time (h) | Nitrogen Atomic Content (at%) |

| 0 (Pristine FG) | 0 |

| 6 | 2.2 |

| 10 | 2.9 |

| 24 | 8.1 |

Impact on Material Properties and Stability

The covalent functionalization of graphene oxide with this compound significantly impacts the material's properties, particularly its stability and performance in various environments. This compound-functionalized GO materials exhibit substantial corrosion resistance, making them effective as anti-corrosion coatings for metal alloys in corrosive media, such as 3.5% NaCl solutions. Beyond corrosion protection, these modified carbon materials also show promise in energy-related applications, including energy harvesting and as efficient two-dimensional carbon materials for hydrogen evolution processes. Furthermore, the functionalization with N-octylamine can induce and tune an ultrahigh nonlinear optical (NLO) response in fluorinated graphene derivatives, with the magnitude of this response being controllable through adjustments in reaction time.

Adsorption on Mineral Surfaces in Flotation Processes

This compound serves as a cationic collector in froth flotation, a critical process for separating minerals based on their surface properties. Its adsorption behavior on mineral surfaces is crucial for efficient separation.

Electrostatic Interactions and Hydrogen Bonding

The adsorption of this compound on mineral surfaces, such as fluorapatite (B74983), is primarily driven by electrostatic interactions fishersci.no. In the pH ranges where this compound exists as protonated cationic species (RNH₃⁺), these positively charged ions are attracted to negatively charged surface sites on the mineral fishersci.no. For example, on fluorapatite, both electrostatic interactions and hydrogen bonding contribute to the adsorption of this compound. Hydrogen bonds form between the negative surface sites, particularly those containing fluorine, and the dissociated amine species fishersci.no. Similarly, for wavellite, this compound adsorption is attributed to a combination of chemical and electrostatic interactions, evidenced by a shift in the mineral's isoelectric point (IEP) upon this compound addition.

The effectiveness of this compound as a collector is also influenced by the hydrocarbon chain length; longer-chain amines generally exhibit stronger adsorption and higher flotation performance fishersci.no.

The floatability of fluorapatite with this compound demonstrates a strong dependence on pH and concentration:

| This compound Concentration | pH Range | Maximum Floatability (%) fishersci.no |

| 1 × 10⁻⁴ M | 11 | 62.2 |

| 1 × 10⁻³ M | 6.5 | >90 |

| 1 × 10⁻³ M | 10.5 | >90 |

Ionomolecular Complexes and Dimerization of Aminium Ions

In aqueous solutions, the behavior of this compound, particularly its protonated forms, involves the formation of various species that influence its interaction with surfaces. Beyond the monomeric octylammonium ion (RNH₃⁺), ionomolecular complexes and dimeric aminium ions ((RNH₃)₂²⁺) are significant species fishersci.no.

Adsorption on Metal Oxides (e.g., Titanium Dioxide)

This compound's adsorption behavior on metal oxides, such as titanium dioxide (TiO2), has been extensively studied due to its relevance in various applications, including pharmaceuticals and corrosion inhibition wikipedia.orgwikipedia.orgguidetopharmacology.orguni.lunih.govnih.gov. The adsorption process on unmodified TiO2 (E 171) has been investigated, considering the effects of this compound concentration and contact time wikipedia.orgguidetopharmacology.org.

The efficiency of this compound adsorption on the surface of titanium dioxide is directly correlated with its initial concentration in the solution wikipedia.orgguidetopharmacology.org. This indicates that higher initial concentrations of this compound lead to a greater amount of the compound adsorbed onto the TiO2 surface. Conversely, the desorption of this compound from TiO2 decreases as the concentration of the adsorbed compound increases wikipedia.org.

The adsorption of this compound on TiO2 generally follows a pseudo-second-order kinetic model and is well-described by the Freundlich isotherm model wikipedia.org. Thermodynamic studies reveal that the adsorption process is spontaneous and endothermic wikipedia.org. At lower concentrations, the adsorption of this compound on TiO2 is predominantly characterized by physical adsorption (physisorption) wikipedia.orgguidetopharmacology.org. This dominance of physical adsorption at low concentrations is a desirable characteristic, particularly when TiO2 is utilized in the production of pharmaceuticals wikipedia.org. The adsorption up to the critical micelle concentration (CMC) can be attributed to an acid-base interaction between this compound and the TiO2 surface wikipedia.org.

This compound has also been shown to form an effective physical barrier layer on magnesium alloy surfaces when functionalized with graphene oxide, highlighting its strong physical adsorption capabilities on metal surfaces uni.lunih.gov.

Degradation Mechanisms of this compound and its Derivatives

The degradation of this compound and its derivatives is a critical area of study, especially concerning their environmental fate and industrial applications. Degradation can occur through various pathways, including oxidative processes and biological degradation.

Oxidative degradation is a prominent pathway for this compound and its derivatives. For instance, the chemical degradation of tri-n-octylamine, a tertiary amine derivative, in the presence of chromium(VI) (Cr(VI)) in acidic sulfate (B86663) media has been thoroughly investigated fishersci.cafishersci.finih.govnih.govnih.gov. This process involves a series of oxidation reactions initiated by Cr(VI) fishersci.ca.

The proposed mechanism for the degradation of tri-n-octylamine by Cr(VI) begins with the initial oxidation of tri-n-octylamine to tri-n-octylamine oxide fishersci.ca. This amine oxide then undergoes further degradation, potentially through a 5-membered intermediate, leading to the formation of protonated dialkylhydroxyamine. Subsequent N-O bond cleavage in the dialkylhydroxyamine can yield di-n-octylamine fishersci.ca. The specific Cr(VI) species, such as HCrO4- and Cr2O7^2-, are considered the primary oxidant species in these reactions fishersci.cafishersci.fi.

Beyond Cr(VI), this compound can also undergo degradation by other oxidizing agents. For example, this compound can be degraded by epoxyalkenals, yielding its corresponding Strecker aldehyde, octanal (B89490) uni.lu. The efficiency of this reaction is influenced by factors such as pH, temperature, the concentration of the epoxyalkenal, and the specific amine involved uni.lu. Interestingly, this compound has also been observed to inhibit the degradation of Bisphenol A (BPA) by interfering with cytochrome P450 monooxygenase activity fishersci.ca.

The identification of degradation products and the kinetic analysis of their formation are crucial for understanding the complete degradation pathways of this compound and its derivatives. In the context of tri-n-octylamine degradation by Cr(VI), several key degradation products have been identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) fishersci.cafishersci.fi.

Identified degradation products include:

1-tridecanal fishersci.cafishersci.fi

di-n-octylamine fishersci.cafishersci.fi

N,N,N-octen-1-yl-dithis compound fishersci.cafishersci.fi

Additionally, an unidentified degradation compound possessing a double bond and a carboxylic acid function was detected fishersci.cafishersci.fi.

The kinetics of the degradation process are significantly influenced by several factors:

Tri-n-octylamine concentration: An increase in the concentration of tri-n-octylamine in the organic phase leads to a decrease in the degradation rate fishersci.cafishersci.fi.

Cr(VI) concentration: Higher concentrations of Cr(VI) in the aqueous phase result in a strong increase in the degradation rate fishersci.cafishersci.fi.

Sulfuric acid concentration: An increase in the acidity of the aqueous phase also dramatically increases the degradation kinetics fishersci.cafishersci.fi.

A Pseudomonas sp. isolated from activated sludge has demonstrated the ability to degrade long-chain alkylamines, including this compound thegoodscentscompany.com. The biodegradation pathways for these amines are believed to proceed either through C-alkyl-N cleavage or oxidation at the terminal end of the alkyl chain thegoodscentscompany.com. Furthermore, thermal dissociation of tri-n-octylamine hydrochloride can lead to the release of amines and hydrogen chloride (HCl), and at elevated temperatures, side reactions may occur, producing secondary amines as degradation products.

Table 1: Identified Degradation Products of Tri-n-octylamine in the Presence of Cr(VI) fishersci.cafishersci.fi

| Degradation Product | Notes |

| 1-tridecanal | Aldehyde derivative |

| di-n-octylamine | Secondary amine, formed from N-O bond cleavage of amine oxide |

| N,N,N-octen-1-yl-dithis compound | Unsaturated tertiary amine derivative |

| Unidentified compound | May contain a double bond and a carboxylic acid function |

Table 2: Factors Affecting Tri-n-octylamine Degradation Kinetics by Cr(VI) fishersci.cafishersci.fi

| Factor | Effect on Degradation Rate |

| Increase in Tri-n-octylamine Conc. | Decrease |

| Increase in Cr(VI) Conc. | Increase |

| Increase in Sulfuric Acid Conc. | Increase |

Catalytic Applications and Investigations Involving Octylamine

Precursor for Novel Ligand Synthesis in Catalysis

Octylamine serves as a key precursor for the synthesis of novel ligands that are integral to various catalytic processes. Its utility in this domain is particularly evident in the formation of N-alkyl N-Heterocyclic Carbenes (NHCs) and imidazolium (B1220033) salt derivatives, which are known for their significant catalytic activity and tailored steric properties rsc.orgresearchgate.net.

Tert-octylamine (B44039) has been effectively utilized in the creation of N-alkyl N-heterocyclic carbenes (NHCs), which are vital in diverse catalytic applications . A notable example is the synthesis of the "ItOct" (tert-Octyl) class of ligands, which are C2-symmetric, higher homologues of the widely used ItBu (1,3-di-tert-butylimidazol-2-ylidene) rsc.orgresearchgate.net. The synthesis of ItOct imidazolium precursors can be achieved efficiently, for instance, through the condensation of tert-octylamine with glyoxal, followed by cyclization rsc.org. This process can yield the desired ItOct as a hydrochloride salt through simple filtration, enabling gram-scale preparation rsc.org. These ItOct ligands are characterized by the highest steric volume reported to date for N-alkyl NHCs, while maintaining the strong σ-donation electronic properties crucial for catalytic activity rsc.orgresearchgate.net. This enhanced steric bulk, with a buried volume (%Vbur) of 44.7% for ItOct compared to 39.6% for ItBu, pushes the boundaries of N-alkyl NHC design, making them comparable in steric volume to archetypal N-aromatic NHC ligands like IPr (%Vbur = 45.4%) rsc.orgresearchgate.net. The efficient, large-scale synthesis of both imidazolium ItOct and imidazolinium SItOct carbene precursors has been developed, and these new ligand classes have been commercialized to facilitate broader access for researchers in organic and inorganic synthesis rsc.orgresearchgate.net.

Studies have reported the synthesis of imidazolium salts derived from this compound, which exhibit significant catalytic activity . The synthesis typically involves the condensation of this compound with glyoxal, yielding high purity and yield without requiring extensive purification . These resulting ligands demonstrate enhanced steric properties compared to their t-butyl counterparts, making them suitable for catalyzing reactions in organic synthesis . Imidazolium-based ionic liquids, including those with varying alkyl chain lengths, have also been investigated as catalysts in reactions such as the cycloaddition of CO2 and epoxides, demonstrating promising catalytic activity and high selectivity for cyclic carbonates researchgate.net.

Role in Hydrogenation Reactions

This compound plays a crucial role in modifying the selectivity and activity of metal nanoparticle catalysts in hydrogenation reactions, particularly in the semi-hydrogenation of alkynes to alkenes researchgate.netacs.orgresearchgate.netmdpi.com.

The addition of primary alkylamines, including this compound, to platinum (Pt) and cobalt/platinum (CoPt3) nanoparticles can significantly enhance the selectivity for alkene products in alkyne hydrogenation reactions, increasing it from 0% to over 90% with conversions around 99.9% researchgate.netacs.org. This effect has been systematically investigated, demonstrating that the proper balance between the adsorption energetics of alkenes and capping ligands on the nanoparticle surface dictates the selectivity researchgate.netacs.org. For instance, in the hydrogenation of 4-octyne (B155765) using 3.5 nm Pt nanoparticles, the selectivity to 4-octene is profoundly influenced by the concentration of this compound researchgate.netmdpi.com. A critical concentration of 1–2 mM this compound is necessary to induce surface crowdedness on the Pt surface, leading to increased selectivity mdpi.com. As the this compound concentration increases, so does the selectivity, reaching saturation at higher concentrations (e.g., 100 mM) mdpi.com.

Table 1: Selectivity and Conversion in 4-Octyne Hydrogenation with this compound

| This compound Concentration (mM) | Alkene Selectivity (%) | Conversion (%) | Catalyst |

|---|---|---|---|

| 0 | ~0 | ~99.9 | Pt NPs |

| 1-2 (critical) | Increasing | ~99.9 | Pt NPs |

| >2 | >90 | ~99.9 | Pt NPs |

| 39 | >80 (for 4-octyne) | Not specified | Pt NPs |

Note: Data compiled from various sources researchgate.netacs.orgmdpi.comresearchgate.net. Specific values may vary slightly depending on experimental conditions.

Similar effects have been observed with palladium (Pd) catalysts, where this compound can contribute to higher selectivity in hydrogenation reactions researchgate.netsigmaaldrich.com. The presence of this compound has been shown to prevent the further hydrogenation of alkenes into alkanes by competing for adsorption sites on the catalyst surface researchgate.netacs.orgresearchgate.netgoogle.com.

The mechanism by which this compound influences selectivity involves the modification of adsorption energetics on the catalyst surface researchgate.netacs.orggoogle.com. Density Functional Theory (DFT) studies have revealed that increasing the this compound coverage on a Pt surface reduces the adsorption energy of amines, alkenes, and alkynes due to steric interactions between hydrocarbon chains google.comresearchgate.net. While 4-octyne generally has the highest affinity for a clean Pt surface, at sufficiently high this compound coverage, the adsorption energies of 4-octene and 3-hexene (B12438300) can become lower than that of this compound google.comresearchgate.net. This shift in adsorption energies favors the amines in competing for binding sites on the catalyst surface, thereby impeding the adsorption of alkene molecules and preventing their further conversion to alkanes google.comresearchgate.net. This competitive adsorption model explains how this compound acts as a "selectivity switcher," allowing for the desired semi-hydrogenation product to be obtained researchgate.netacs.orggoogle.comresearchgate.net. Primary amines with different carbon chain lengths, including this compound, exhibit similar adsorption energies on catalyst surfaces and, consequently, have comparable effects on selectivity researchgate.netacs.orggoogle.comresearchgate.net.

Table 2: Adsorption Energies on Pt Surface with Increasing this compound Coverage (Conceptual)

| Species | Adsorption Energy (Relative) on Clean Pt | Adsorption Energy (Relative) at High this compound Coverage |

|---|---|---|

| 4-Octyne | Highest | Decreases, but remains highest |

| 4-Octene | High | Decreases significantly, can be lower than this compound |

| This compound | Lowest | Increases relative to alkenes |

Applications as a Catalyzing Agent or Template

Beyond its role as a ligand precursor and modifier, this compound has also found applications as a direct catalyzing agent or a template in certain chemical syntheses and material formations. For instance, this compound can act as a catalyst template in the synthesis of one-dimensional ZnS nanostructures, influencing the competition between template growth and catalytic growth mechanisms nih.gov. In long-chain primary alkylamines like n-octylamine, the catalytic growth mechanism can replace template growth, leading to the formation of ZnS nanowires instead of nanobelts nih.gov. This compound has also been utilized as a template in the preparation of SiO2 hollow microspheres guidechem.com. Furthermore, in the depolymerization of polyethylene (B3416737) terephthalate (B1205515) (PET), n-octylamine can facilitate the formation of terephthalamides, with the reaction proceeding even without the aid of a titanium catalyst, although Cp*TiCl3 can play a role in facilitating the conversion with exclusive selectivity mdpi.com.

Octylamine in Separation Science and Extraction Chemistry

Solvent Extraction using Tri-n-Octylamine (TOA) and Related Forms

Tri-n-octylamine (TOA) is extensively utilized in hydrometallurgical processes for the extraction of metals and in the recovery of organic acids nih.govereztech.com. Its efficacy stems from its ability to form extractable complexes with target species, which are then preferentially transferred into the organic phase.

TOA is employed in the extraction of a diverse array of metal ions, including those critical for industrial applications such as uranium, gold, rare earth elements, and heavy metals from industrial wastewater nih.govereztech.com.

Iron(III) Extraction: Studies have investigated the extraction of Iron(III) from various mineral acid solutions, including hydrochloric, sulfuric, nitric, and perchloric acids, using TOA in benzene (B151609) fishersci.se. The extraction efficiency is notably high, approaching quantitative levels, when Iron(III) is extracted from hydrochloric acid solutions, while it is only partial from the other tested acid solutions fishersci.se.

Uranium(VI) Extraction: TOA is a key component in uranium recovery operations within the mining industry ereztech.com. Quantitative studies on the extraction of uranyl chloride with tri-n-octylamine in carbon tetrachloride reveal that the presence of hydrochloric acid introduces competition, as TOA forms a hydrochloride that interferes with the uranyl salt extraction fishersci.ca. The identified extracted species is represented by the formula (R3NHCl)2(UO2Cl2) fishersci.ca. Achieving quantitative extraction of uranyl chloride necessitates a strongly acidic medium fishersci.ca.

Chromium(VI) Extraction: TOA is also effective in the removal of chromium(VI) from aqueous solutions wikidata.org. A novel process involves the transport of anionic chromium(VI) complexes through bulk liquid membranes under galvanostatic electrodialysis conditions wikidata.org. Solutions of TOA in 1,2-dichloroethane (B1671644) have been successfully utilized as the liquid membrane phase wikidata.org. This method can achieve nearly complete removal of chromium(VI) from feed solutions containing 0.01 mol/L K2Cr2O7 wikidata.org.

The extraction mechanism involving tertiary amines like TOA typically begins with the amine protonating to form an ammonium (B1175870) salt. This ammonium form then acts as an anion exchanger, facilitating the transfer of metal ions by exchanging with chlorometallate anions americanelements.com.

In the context of Iron(III) extraction, the specific extracted species have been identified, contributing to the understanding of the underlying mechanism fishersci.se. For Uranium(VI) extraction, the complex formed in the organic phase is characterized as (R3NHCl)2(UO2Cl2) fishersci.ca. Furthermore, in the extraction of Zirconium(IV) from sulfuric acid solutions, the extracted complex is believed to have the structure [R3NH]2[Zr(SO4)3] fishersci.ca.

The efficiency of metal ion extraction using TOA is significantly influenced by several parameters, including the acidity of the aqueous phase, the concentration of the amine extractant, and the presence of foreign ions.

Influence of Acidity:

For Iron(III) extraction, solutions with hydrochloric acid yield nearly quantitative results, whereas other mineral acids like sulfuric, nitric, and perchloric acids result in only partial extraction fishersci.se.

Chromium(VI) extraction is highly sensitive to pH, with a rapid decrease in efficiency above an initial pH of 2, due to the necessity of bisulfate complexation for the extraction mechanism wikipedia.orgfishersci.ca.

Quantitative extraction of uranyl chloride by TOA is predominantly achieved in highly acidic media fishersci.ca.

Influence of Amine Concentration:

The concentration of the amine extractant, such as TOA, is a key variable that affects the optimal conditions for Iron(III) extraction fishersci.se.

Increasing the concentration of TOA promotes the formation of extractable complexes for Zirconium(IV) fishersci.ca. A high extraction efficiency of 99.8% for Zr(IV) ions was achieved with 0.50 mL of TOA in kerosene (B1165875) mpg.de.

For Cobalt(II) extraction, an increase in TOA concentration enhances the process by providing more extractant molecules for complexation with the metal ion nih.govmetabolomicsworkbench.org. An extraction percentage of 76.7% was reported using 1.5 M TOA nih.govmetabolomicsworkbench.org.

Influence of Foreign Ions:

The presence of foreign ions can impact the extraction efficiency of Iron(III) fishersci.se.

In Uranium(VI) extraction, hydrochloric acid acts as a competing agent, affecting the extraction of the uranyl salt fishersci.ca.

For Cobalt(II) extraction, the addition of salting-out agents like ammonium chloride (NH4Cl), potassium chloride (KCl), and sodium chloride (NaCl) has been investigated, with KCl demonstrating a beneficial effect on the extraction percentage nih.govmetabolomicsworkbench.org.

TOA is a versatile and effective extractant for various organic acids ereztech.com.

Lactic Acid Extraction: TOA demonstrates high efficiency in the extraction of lactic acid wikipedia.orgrmreagents.comeasychem.org. Reactive extraction of lactic acid using TOA presents a potentially cost-effective alternative to conventional downstream processing methods wikipedia.orguni.lu. Research indicates that the middle phase formed during this reactive extraction is ionic and exhibits a bicontinuous structure uni.lu. Compared to physical extraction, reactive extraction can significantly enhance mass transfer easychem.org. The highest reported extraction efficiency was achieved with 97% TOA diluted in 1-octanol (B28484) easychem.org.

Isonicotinic Acid Extraction: Equilibrium and kinetic studies have been conducted on the recovery of isonicotinic acid (also known as nicotinic acid) using TOA dissolved in methyl isobutyl ketone (MIBK) as a diluent wikipedia.org. The chemical equilibrium of this process is understood to involve the formation of both 1:1 and 2:1 complexes between the acid and the amine, with an equilibrium constant (KE) of 37.11 (kmol·m−3)−1.21 wikipedia.org. The degree of extraction increases with higher TOA concentrations thegoodscentscompany.com.

Nitric Acid Extraction: TOA exhibits good extraction capabilities and selectivity for nitric acid fishersci.ca. It is an effective extractant for separating nitric acid from complex systems such as HNO3/H3PO4/H2O mixtures fishersci.ca. The extraction process is governed by the diffusion of nitric acid in the aqueous phase and the chemical reaction occurring at the interface between the two phases fishersci.ca. Notably, TOA efficiently extracts nitric acid while co-extracting only a minimal amount of phosphoric acid fishersci.ca.

Detailed kinetic and mechanistic investigations provide insights into the acid extraction processes involving TOA.

Lactic Acid: Kinetic studies on the reactive extraction of lactic acid with TOA have been performed to understand the rate at which the extraction occurs wikipedia.orgrmreagents.com. The design of an efficient extraction process for lactic acid relies heavily on obtaining accurate equilibrium and kinetic data for the specific acid-amine-solvent system employed wikipedia.org.

Isonicotinic Acid: Kinetic experiments have been conducted for the recovery of isonicotinic acid using TOA wikipedia.org. The chemical equilibrium is characterized by the formation of both 1:1 and 2:1 complexes between isonicotinic acid and TOA wikipedia.org. The extraction of isonicotinic acid from the aqueous phase is driven by a reaction at the interface of the two phases, leading to the formation of a 1:1 complex in the organic phase thegoodscentscompany.com.

Tri-n-octylamine (TOA) finds significant application as a carrier in emulsion liquid membranes (ELM), particularly for the extraction of organic acids such as lactic acid fishersci.nofishersci.nociteab.com.

An emulsion liquid membrane system typically comprises an oil phase, which serves as the membrane phase, containing surfactants, extractants (like TOA), and organic diluents fishersci.no. This oil phase encapsulates an internal aqueous stripping phase, forming a water-in-oil (W/O) emulsion fishersci.no. This W/O emulsion is then dispersed into the external aqueous feed phase, creating a water-in-oil-in-water (W/O/W) double emulsion system, where the oil phase effectively separates the external feed phase from the internal stripping phase fishersci.no.

A detailed parametric study on lactic acid extraction using ELM with TOA as a carrier has shown high efficiency, with over 95±1.5% of lactic acid successfully extracted within 20 minutes under optimized conditions fishersci.nofishersci.no. In some ELM applications for lactic acid transport, a synergistic effect has been observed when using a mixture of tri-n-octylamine and tri-n-decylamine (B86738) (1:1, v/v) as the carrier in the membrane phase citeab.com. Beyond organic acids, TOA has also been incorporated into liquid membranes for the extraction of metal ions like chromium(VI) wikidata.org.

Table 1: Optimum Conditions for Lactic Acid Extraction using Emulsion Liquid Membrane with Tri-n-Octylamine fishersci.nofishersci.no

| Parameter | Optimum Value |

| Lactic Acid Concentration | 0.05 [M] |

| Emulsification Speed | 2000 rpm |

| Treat Ratio | 2.0 (v/v) |

| Span 80 Concentration | 4% (v/v) |

| Phase Ratio | 1.0 (v/v) |

| Stirring Speed | 200 rpm |

| Stripping Phase Concentration (Na2CO3) | 0.25 [M] |

| Cyclohexanone Concentration | 2% (v/v) |

| Sulfuric Acid Concentration | 1 [N] |

| TOA Concentration | 10% (v/v) |

| Extraction Efficiency | > 95±1.5% |

| Extraction Time | 20 min |

Table 2: Extraction Capability of Tri-n-Octylamine for Protocatechuic Acid with Different Diluents

| Diluent | Extraction Efficiency (%E) | Distribution Coefficient (KD) |

| Isobutyl Acetate | 82.06% | 4.57 |

| Toluene | 61.21% | - |

| Petroleum Ether | 58.88% | - |

Note: KD values for Toluene and Petroleum Ether were not explicitly provided in the source for this specific comparison, but the order of extraction capability is clear.

Table 3: Effect of TOA Concentration on Zirconium(IV) and Hafnium(IV) Extraction fishersci.ca

| TOA Concentration (vol%) | Zr Extraction Rate (%) | Hf Extraction Rate (%) |

| ≤ 40 | - | Almost no Hf extracted |

| 50 | - | 18 |

Note: Data for Zr extraction rate at specific TOA concentrations below 50% are not explicitly given, but it is stated that Zr can be extracted selectively when TOA concentration is low (≤40 vol%).

Table 4: Effect of Temperature on Zirconium(IV) Extraction using TOA fishersci.com

| Temperature (K) | Zr(IV) Extraction (%) |

| 298 | 58.2 |

| 339 | 100 |

Corrosion Inhibition Mechanisms

This compound and its derivatives are widely recognized for their efficacy as corrosion inhibitors, forming protective barriers on metal surfaces and influencing electrochemical reactions.

Protective Layer Formation on Metal Surfaces

This compound-functionalized materials, such as graphene oxide (GO), have demonstrated the ability to form robust protective layers on metal surfaces, including carbon steel and magnesium (Mg) alloys. Electrochemical impedance spectroscopy (EIS) and polarization studies confirm the formation of such barriers researchgate.netrsc.org. For instance, this compound-functionalized GO creates a physical barrier layer on the Mg alloy surface in a 3.5% NaCl solution, enhancing the hydrophobic surface repulsion and consequently reducing the penetration of corrosive ions rsc.orggriffith.edu.au. This protective action is further supported by techniques like field emission scanning electron microscopy (FE-SEM) and Fourier-transform infrared spectroscopy (FTIR), which confirm the presence of inhibitor-adsorption films on steel surfaces researchgate.net.

In studies involving iron passivation, the addition of this compound to potassium hydrogen phthalate (B1215562) (KHP) solution led to a thicker passive film on the iron surface compared to solutions without this compound. This effect suggests that this compound adsorbs onto the metal surface, influencing anodic film formation and consuming a smaller charge for film growth ampp.org. The adsorption of this compound or its derivatives, such as aldimines (e.g., N-methylidene this compound, N-ethylidene this compound, N-propylidene this compound) or tricationic surfactants, on metal surfaces creates a protective layer that isolates the metallic substrates from aggressive environments cecri.res.inacs.orgnih.govacs.org.

Mixed-Type Inhibition of Anodic and Cathodic Reactions

This compound and its derivatives function as mixed-type corrosion inhibitors, meaning they effectively suppress both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution or oxygen reduction) electrochemical reactions researchgate.netcecri.res.inacs.orgnih.govemerald.comacs.orgrsc.org. Potentiodynamic polarization (Tafel) results consistently show that these compounds impede both types of reactions researchgate.netcecri.res.inacs.org. For example, N-methylidene this compound (MOA), N-ethylidene this compound (EOA), and N-propylidene this compound (POA) control both anodic and cathodic reactions by blocking active sites on the steel surface cecri.res.in. The observed shift in corrosion potential (Ecorr) values, typically less than 85 mV, is indicative of mixed-type inhibition, as seen with tricationic amphiphiles nih.gov. The adsorption behavior of these inhibitors on metal surfaces often adheres to established adsorption isotherms, such as the Langmuir or Temkin models, describing the physical-chemical adsorption processes researchgate.netcecri.res.inacs.orgacs.orgijcce.ac.irresearchgate.net.

Influence of Temperature and Synergistic Effects with Other Inhibitors

The effectiveness of this compound as a corrosion inhibitor can be influenced by temperature. While some studies indicate that the efficiency of this compound-functionalized ionic liquids can improve with increasing temperature within a certain range (e.g., from 303 K to 318 K) researchgate.net, other research suggests that the inhibited corrosion rate of mild steel in acidic solutions by n-octylamine may increase with temperature, leading to a decrease in polarization resistance emerald.com. However, some inhibitors exhibit consistent performance across a temperature range (298.15 K to 373.15 K), attributed to complete adsorption on the surface ijcce.ac.ir.

Synergistic effects play a crucial role in enhancing the corrosion inhibition performance of this compound. For instance, the addition of iodoacetic acid (IAA) significantly boosts the inhibitory efficiency of this compound in sulfuric acid solutions. This synergistic action is proposed to occur through the coulombic interaction and adsorption of this compound cations on metal surfaces already pre-occupied by IAA molecules researchgate.net. Such synergistic effects are often attributed to the stabilization of adsorbed anion layers by organic cations iran-mavad.com.

Role as Film-Forming Amines in Steam-Water Cycles

Aliphatic amines, including n-octylammonium cation (OctAH+), are recognized as important film-forming corrosion inhibitors in steam-water cycles researchgate.netfigshare.comnih.govnii.ac.jp. These film-forming amines (FFAs) create a mono-molecular hydrophobic film or layer adsorbed onto metal surfaces, providing a homogeneous protective barrier against corrosion due to their water-repellent properties antinternational.com. This protective effect is maintained even under practical conditions with pH values ranging from 9 to 10, which helps suppress undesirable side reactions researchgate.netfigshare.comnih.govnii.ac.jp.

Studies on the hydrothermal reactions of n-octylammonium cation (OctAH+) have shown that it yields octene and octanol (B41247) as major products, which subsequently isomerize into more thermodynamically stable species. Importantly, the conversion of the original amines into secondary and tertiary amines, as well as ammonia (B1221849), does not impede the ability to maintain a weakly basic system, which is essential for preventing corrosion in steam-water cycles researchgate.netfigshare.comnih.govnii.ac.jp.

Flotation Agents in Mineral Processing

This compound derivatives are also utilized as flotation agents, particularly as collectors, to selectively separate minerals in processing operations.

Collector Properties and Selective Adsorption Mechanisms

In mineral processing, collectors are crucial reagents that render valuable minerals hydrophobic, facilitating their attachment to air bubbles and subsequent separation in froth flotation dbc.wroc.plicm.edu.pl. This compound-based compounds have been developed as effective collectors. For example, this compound-bis(butyric acid hydroxamic acid) (OBHA) is a novel collector designed with a macromolecular structure and two functional groups journalssystem.comresearchgate.net. Research indicates that OBHA exhibits selective adsorption on the bastnaesite surface, with only weak interactions observed with calcite and barite. Density Functional Theory (DFT) calculations support these findings, demonstrating a strong match between OBHA and the bastnaesite surface, thereby enhancing selectivity researchgate.net.

Table 1: Corrosion Inhibition Efficiency of this compound-Functionalized Ionic Liquids researchgate.net

| Inhibitor Type (ILs) | Concentration (ppm) | Temperature (K) | Inhibition Efficiency (%) |

| Synthesized ILs | 250 | 303 | 79.7, 92.2, 96.9 |

| Synthesized ILs | 250 | 318 | 86.6, 96.1, 98.4 |

Table 2: Adsorption Isotherm Parameters for Aldimines on Mild Steel in 1 M HCl cecri.res.in

| Aldimine | Adsorption Isotherm |

| MOA | Temkin |

| EOA | Temkin |

| POA | Temkin |

Table 3: Corrosion Inhibition Efficiency of this compound-Functionalized Graphene Oxide on Mg AZ13 Alloy rsc.orgrsc.org

| Material | Corrosion Medium | Inhibition Efficiency (%) |

| This compound-functionalized Graphene Oxide | 3.5% NaCl | 73 |

Impact on Mineral Floatability and Zeta Potential

This compound functions as a collector in mineral flotation processes, influencing the floatability and surface charge (zeta potential) of various minerals. For instance, in the flotation of fluorapatite (B74983), this compound has been shown to act as an effective collector. At a concentration of 1 × 10⁻⁴ M, this compound achieved a maximum fluorapatite floatability of 62.2% at pH 11. Increasing the concentration to 1 × 10⁻³ M resulted in two floatability maxima exceeding 90% at approximately pH 6.5 and pH 10.5.

The adsorption of this compound on mineral surfaces, such as smithsonite, can lead to a positive shift in the zeta potential, indicating its adsorption on the mineral surface. This effect is more pronounced on pre-sulfidized smithsonite, suggesting that pre-sulfidization can enhance this compound adsorption and change the adsorption mode from physical to chemical. Amines, including this compound, can hydrolyze in aqueous solutions to form positively charged ammonium ions (e.g., RNH₃⁺), which contribute to the increase in the mineral's zeta potential upon adsorption.

The effectiveness of amines as collectors in flotation is strongly correlated with their hydrocarbon chain length, with longer chains generally leading to higher floatability. Dodecylamine, for example, has been observed to be a more effective collector for fluorapatite than this compound, achieving nearly 100% floatability across a broad pH range (4-12) due to stronger adsorption.

Frothing Properties and Foamability Index

Amines, including this compound, serve dual roles as both collectors and frothers in mineral flotation. Their frothing properties can be quantified by parameters such as the dynamic foamability index (DFI) and critical coalescence concentration (CCC). A simpler and rapid method for assessing foaming properties involves measuring initial foam and froth heights in a conventional flotation machine at varying surfactant concentrations to determine a "foamability index" (FI).

Research has determined the foamability indices for short-chain alkyl amines, demonstrating a clear relationship between chain length and foamability. For butylamine (B146782) (ButNH₂), hexylamine (B90201) (HexNH₂), and this compound (OctNH₂), the determined foamability indices were 92, 12, and 4 mg/dm³, respectively. This indicates that shorter alkyl amines exhibit higher foamability. When quartz flotation results are normalized by the foamability index (c/FI), the experimental data points converge to a single curve, suggesting that these amines function similarly but at different effective concentrations.

The foamability of carboxymethylated cellulose (B213188) nanofibril (CMCNF) wet foam is also influenced by this compound content, with the volume of the suspension increasing due to bubble generation during stirring.

Table 1: Foamability Index of Short-Chain Alkyl Amines in Quartz Flotation

| Amine Type | Chemical Formula | Foamability Index (FI) (mg/dm³) |

| Butylamine | C₄H₁₁N | 92 |

| Hexylamine | C₆H₁₅N | 12 |

| This compound | C₈H₁₉N | 4 |

Functional Materials and Nanomaterial Synthesis

This compound is extensively utilized in the synthesis and surface modification of various functional materials and nanomaterials due to its surfactant and capping agent properties.

This compound acts as a key component in the fabrication of diverse nanomaterials. It has been employed as a reductant and solvent in the solvothermal synthesis of ultrasmall, monodisperse iron oxide (Fe₃O₄) nanoparticles, enabling precise size control. In the synthesis of nanosized silver metal platelets, this compound forms a lamellar bilayer phase with water, where the platelets are synthesized. The water/surfactant molar ratio significantly influences the thickness of these bilayers and, consequently, the morphology and size of the resulting silver platelets. Silver nanoparticles can be prepared using this compound as both a reducing and capping agent, eliminating the need for additional stabilizing agents.

Furthermore, this compound has been used as a template in the preparation of SiO₂ hollow microspheres. It can also be involved in the synthesis of calcium carbonate particles, where its presence in this compound/water bilayer systems influences the crystal structure and shape of the CaCO₃ particles based on the water to this compound molar ratio. In polymer chemistry, surface-initiated polymerization can utilize this compound for the derivatization of poly(glycidyl methacrylate) (PGlyMA) brushes.

This compound plays a crucial role in modifying the surface properties of nanoparticles and nanoplates, thereby tuning their performance and functionality.

In the synthesis of methylammonium (B1206745) lead halide perovskite nanoplatelets (NPLs), this compound serves as an achiral ligand. Studies on chiral perovskites have investigated the relationship between their chiro-optical properties and the ratio of chiral phenylethylammonium (PEA) to achiral this compound (OA) ligands on the NPL surface. A non-linear relationship has been observed, where the intensity of the circular dichroism (CD) signal from the lowest energy exciton (B1674681) transition saturates as the fraction of chiral surface ligands increases. This saturation point of induced chirality depends on the size of the perovskite exciton relative to the size of the ligand molecules. Temperature-dependent CD and ¹H-NMR studies, combined with density functional theory (DFT) analysis, indicate that both the CD intensity and sign are strongly influenced by the structure and orientation of the ligands. The presence of this compound ligands can facilitate the formation of NPLs, in contrast to branched ligands like triethylamine (B128534) which may inhibit their formation.

This compound is effectively used to hydrophobize cellulose nanocrystals (CNCs), leading to enhanced stabilization of Pickering emulsions. This compound-modified CNCs (oCNCs) are formed by grafting hydrophobic moieties onto the surfaces of otherwise intact nanocrystals. These oCNCs provide linseed oil-in-water Pickering emulsions with significantly stronger resistance to creaming of oil droplets compared to emulsions stabilized by unmodified sulfated CNCs (sCNCs).